[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate
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Overview
Description
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base (adenine) attached to a sugar moiety (ribose) and a propanoate group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate typically involves multiple stepsThe final step involves the esterification of the ribose with propanoic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group on the adenine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribose derivatives, while substitution reactions can produce various adenine analogs .
Scientific Research Applications
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a nucleotide analog.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but without the propanoate group.
Inosine: Another nucleoside analog with a hypoxanthine base instead of adenine.
Guanosine: Contains a guanine base and is involved in various biochemical processes.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate is unique due to its propanoate ester group, which can enhance its stability and bioavailability compared to other nucleoside analogs. This structural modification allows for more targeted applications in medicinal chemistry and drug development.
Properties
CAS No. |
65174-99-4 |
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Molecular Formula |
C13H17N5O5 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate |
InChI |
InChI=1S/C13H17N5O5/c1-2-7(20)23-10-9(21)6(3-19)22-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10+,13-/m1/s1 |
InChI Key |
ZJGJHHKPRTUHSO-FAYBLGNRSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
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